5-HT1AR agonist 3

5-HT1A receptor agonism functional cAMP assay potency benchmarking

5-HT1AR agonist 3 (Compound 77) is the optimal reference agonist for programs dissecting combined 5-HT1A activation and 5-HT2A blockade. Its unique picomolar dual-receptor profile (Ki 5-HT1A=0.240 nM, 5-HT2A=0.960 nM) and >2,500-fold selectivity over D2 eliminate the dopaminergic confounds of buspirone and the 5-HT7 cross-reactivity of 8-OH-DPAT. As the disclosed Example 77 from US10745401, it provides a structurally defined, commercially available standard to calibrate in-house assays and benchmark novel analogs within the condensed lactam series, ensuring reproducibility across laboratories.

Molecular Formula C21H26N6OS
Molecular Weight 410.5 g/mol
Cat. No. B15617618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT1AR agonist 3
Molecular FormulaC21H26N6OS
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N6OS/c1-15-14-27(21(28)17-13-22-24(2)19(15)17)12-9-25-7-10-26(11-8-25)20-16-5-3-4-6-18(16)29-23-20/h3-6,13,15H,7-12,14H2,1-2H3
InChIKeyIQVLUGMPXUFAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HT1AR Agonist 3 (Compound 77): A Dual-Activity Condensed Lactam 5-HT1A Agonist for Neuropsychiatric Research Procurement


5-HT1AR agonist 3, also designated Compound 77 (CAS 2410053-55-1), is a synthetic condensed lactam derivative disclosed in U.S. Patents US10745401 and US11466007. It functions as a potent agonist at the serotonin 5-HT1A receptor (EC50 = 1.3 nM; Ki = 0.240 nM) [1]. Critically, the compound belongs to a chemotype specifically engineered to combine 5-HT1A receptor agonism with concomitant 5-HT2A receptor binding [2]. This dual-receptor profile distinguishes it from classical single-target 5-HT1A agonists and is relevant to research programs exploring multi-receptor modulation strategies for anxiety, depression, and related neuropsychiatric conditions.

Why 5-HT1A Receptor Agonists Cannot Be Treated as Interchangeable: The Case for Compound-Specific Procurement of 5-HT1AR Agonist 3


The 5-HT1A receptor agonist class encompasses compounds with profoundly divergent selectivity fingerprints, intrinsic efficacy levels, and off-target profiles that render simple within-class substitution scientifically invalid. 5-HT1AR agonist 3 (Compound 77) exhibits a defined multi-receptor engagement pattern — picomolar 5-HT1A binding affinity accompanied by measurable 5-HT2A interaction and a >2,500-fold window over the dopamine D2 receptor [1] — that directly contrasts with the receptor profiles of buspirone (significant D2 affinity), xaliproden (clean 5-HT1A selectivity with minimal 5-HT2A binding), and 8-OH-DPAT (5-HT7 cross-reactivity) . Substituting one agonist for another without accounting for these quantitative selectivity differences introduces uncontrolled pharmacological variables and can confound experimental interpretation.

Quantitative Differentiation Evidence for 5-HT1AR Agonist 3 (Compound 77) vs. Closest Analogs and In-Class Alternatives


Functional Potency Comparison: 5-HT1AR Agonist 3 vs. the Prototypical 5-HT1A Agonist 8-OH-DPAT

In functional assays of 5-HT1A receptor activation, 5-HT1AR agonist 3 (Compound 77) demonstrates an EC50 of 1.3 nM [1], representing approximately 6-fold greater potency than the classical tool agonist 8-OH-DPAT, which displays an EC50 of 8.1 nM in ERK1/2 phosphorylation assays at the human 5-HT1A receptor stably expressed in CHO-K1 cells [2]. While these values derive from different assay readouts (receptor activation vs. ERK1/2 phosphorylation) and must be interpreted with appropriate caution, the nanomolar potency advantage suggests that 5-HT1AR agonist 3 may achieve full receptor engagement at lower concentrations in cell-based experimental systems, potentially reducing solvent burden and minimizing non-specific effects at higher test concentrations.

5-HT1A receptor agonism functional cAMP assay potency benchmarking

Intra-Series Differentiation: 5-HT1AR Agonist 3 vs. 5-HT1A Agonist 1 from the Same Patent Scaffold

Within the same condensed lactam patent family (US10745401 / US11466007), 5-HT1AR agonist 3 (Compound 77, EC50 = 1.3 nM) can be directly compared to 5-HT1A agonist 1 (Compound Ex.37), which is reported as a highly selective 5-HT1A receptor agonist with an EC50 of 0.18 nM . 5-HT1A agonist 1 is approximately 7-fold more potent than 5-HT1AR agonist 3 in functional assays. However, this potency difference must be evaluated alongside selectivity: BindingDB data for Example 77 reveal a Ki of 0.960 nM at the 5-HT2A receptor [1], indicating a deliberate dual-receptor engagement profile consistent with the patent's stated objective of combining 5-HT1A agonism with 5-HT2A antagonism. The selectivity profile of 5-HT1A agonist 1 (Ex.37) for 5-HT1A over 5-HT2A has not been publicly disclosed at the same level of granularity. Researchers requiring the most potent available 5-HT1A agonist from the series may prefer 5-HT1A agonist 1; those whose mechanistic hypothesis requires concomitant 5-HT2A receptor modulation should prioritize Compound 77.

condensed lactam series structure-activity relationship patent compound selection

Dopamine D2 Receptor Counter-Screening: 5-HT1AR Agonist 3 vs. Buspirone and Other Clinically Used 5-HT1A Agonists

A critical differentiator among 5-HT1A agonists is the degree of cross-reactivity with the dopamine D2 receptor, as D2 engagement introduces confounding effects in behavioral and neurochemical studies. 5-HT1AR agonist 3 (Compound 77) displays a Ki of 605 nM at the human D2 receptor in CHO cell membrane binding assays [1], yielding a >2,500-fold selectivity window relative to its 5-HT1A Ki of 0.240 nM [1]. In contrast, buspirone — a clinically used 5-HT1A partial agonist — exhibits significant D2 receptor binding with Ki values in the low nanomolar range for its active metabolite 6-hydroxybuspirone (IC50 = 3.1 μM at D2, and notably also binds D3 and D4 receptors with IC50 values of 4.9 and 0.85 μM, respectively) . While the D2 affinity of 5-HT1AR agonist 3 is not zero, the >2,500-fold window substantially exceeds that of buspirone and its metabolites, reducing the likelihood of D2-mediated confounds in 5-HT1A-focused experimental paradigms. This selectivity margin is especially relevant for studies involving dopaminergic brain regions (striatum, nucleus accumbens) where D2 co-engagement can mask or distort 5-HT1A-mediated effects.

receptor selectivity dopamine D2 off-target profiling binding affinity

Dual 5-HT1A/5-HT2A Receptor Engagement: A Mechanistic Differentiator from Highly Selective 5-HT1A Agonists Such as Xaliproden

The defining pharmacological feature of 5-HT1AR agonist 3 (Compound 77) within the broader 5-HT1A agonist landscape is its deliberate, quantitatively documented engagement of both the 5-HT1A and 5-HT2A receptors. BindingDB data confirm a 5-HT2A Ki of 0.960 nM alongside a 5-HT1A Ki of 0.240 nM, yielding a modest 4-fold selectivity for 5-HT1A over 5-HT2A [1]. The originating patent (US10745401) explicitly describes this chemical series as possessing 5-HT2A antagonist activity coupled with 5-HT1A agonist activity [2]. This dual profile contrasts sharply with xaliproden (SR57746A), a selective 5-HT1A full agonist that exhibits >300-fold selectivity over other 5-HT receptor subtypes (IC50 > 650 nM for 5-HT2 and other subtypes) . The narrow 5-HT1A/5-HT2A selectivity window of Compound 77 positions it as a tool for investigating the functional consequences of combined 5-HT1A activation and 5-HT2A blockade — a mechanistic strategy implicated in atypical antipsychotic pharmacology and relevant to preclinical models of schizophrenia, anxiety, and mood disorders.

dual receptor pharmacology 5-HT2A antagonism polypharmacology receptor selectivity profile

Binding Affinity Benchmarking: 5-HT1AR Agonist 3 vs. Compound 19 — the In Vivo-Validated 5-HT1A Agonist from the Chromane-Derived Series

The 2013 Journal of Medicinal Chemistry paper by Valhondo et al. characterized Compound 19 — a structurally related 5-HT1A receptor agonist derived from chromane ring-opening chemistry — as a high-affinity ligand with Ki = 2.3 nM and EC50 = 19 nM at the 5-HT1A receptor, demonstrating oral analgesic activity in the mouse formalin test [1]. 5-HT1AR agonist 3 (Compound 77), from the condensed lactam patent family, achieves a Ki of 0.240 nM and an EC50 of 1.3 nM [2] . Compared to the chromane-derived Compound 19, 5-HT1AR agonist 3 exhibits approximately 9.6-fold higher binding affinity and 14.6-fold greater functional potency. However, it must be noted that Compound 19 has undergone more extensive preclinical characterization including in vivo efficacy, metabolic stability in human liver microsomes (t1/2 ~3 h, CLint = 3.5 mL/min/kg), and plasma protein binding (25% at 5 μM) [1] — data that are not yet publicly available for Compound 77. This evidence gap means that while Compound 77 offers superior in vitro potency, Compound 19 currently holds the stronger in vivo validation package.

binding affinity structure-activity relationship antinociception ligand efficiency

High-Impact Research and Procurement Application Scenarios for 5-HT1AR Agonist 3 (Compound 77)


Dual 5-HT1A/5-HT2A Mechanistic Studies in Neuropsychiatric Disease Models

5-HT1AR agonist 3 is optimally deployed in preclinical experimental paradigms designed to dissect the contributions of combined 5-HT1A receptor activation and 5-HT2A receptor blockade to therapeutic outcomes. Its documented 5-HT2A binding (Ki = 0.960 nM) within 4-fold of its 5-HT1A affinity (Ki = 0.240 nM) [1] makes it a uniquely suitable probe for studies modeling atypical antipsychotic mechanisms, where 5-HT2A antagonism is hypothesized to synergize with 5-HT1A agonism to improve efficacy and tolerability . In contrast, highly selective 5-HT1A agonists such as xaliproden (>300-fold selectivity) [2] cannot address this dual-mechanism hypothesis.

Structure-Activity Relationship (SAR) Studies Within the Condensed Lactam Chemotype

As a characterized member of the condensed lactam patent series (US10745401, Example 77), 5-HT1AR agonist 3 serves as a reference point for SAR exploration within this scaffold. With a defined EC50 of 1.3 nM [1] and a binding selectivity profile encompassing 5-HT1A, 5-HT2A, and D2 receptors , Compound 77 provides a quantitatively anchored baseline against which newly synthesized analogs can be benchmarked. Procurement of this specific example allows medicinal chemistry teams to calibrate their in-house assays against a structurally disclosed, commercially available standard from the same chemical series, ensuring that SAR trends are internally consistent and externally reproducible.

Replacement of Non-Selective Tool Compounds in 5-HT1A-Focused Behavioral Pharmacology

Investigators currently using buspirone or 8-OH-DPAT as their primary 5-HT1A pharmacological tool in rodent behavioral assays may consider 5-HT1AR agonist 3 as a structurally and pharmacologically distinct alternative. The >2,500-fold 5-HT1A-over-D2 selectivity window of Compound 77 [1] substantially exceeds that of buspirone, whose active metabolites engage D2, D3, and D4 receptors , thereby reducing dopaminergic confounds in behavioral readouts. Additionally, the 6-fold greater potency of Compound 77 relative to 8-OH-DPAT (EC50 1.3 vs. 8.1 nM) [1] [2] permits lower dosing, which may improve solubility-limited formulation scenarios and reduce vehicle-related artifacts in chronic administration protocols.

In Vitro Receptor Occupancy and Selectivity Profiling Panels

5-HT1AR agonist 3 is well-suited as a reference agonist in receptor occupancy and broad-panel selectivity assays, given that its binding affinities for three therapeutically relevant targets (5-HT1A, 5-HT2A, D2) have been determined under consistent experimental conditions in CHO cell membranes [1]. This tri-receptor dataset enables the compound to serve as a calibration standard for radioligand displacement assays, facilitating cross-laboratory normalization when comparing novel 5-HT1A ligands. The availability of quantitative Ki values from BindingDB (0.240, 0.960, and 605 nM respectively) [1] provides a transparent benchmark that can be directly cited in experimental methods sections to support assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT1AR agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.